molecular formula C18H29NO4S B14188732 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate CAS No. 918943-69-8

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate

Cat. No.: B14188732
CAS No.: 918943-69-8
M. Wt: 355.5 g/mol
InChI Key: WDJICYNIPRQITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate is an organic compound that features a sulfonamide group attached to an octyl chain, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate typically involves a multi-step process:

    Formation of the Sulfonamide: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with octylamine to form 4-methylbenzenesulfonamide.

    Esterification: The sulfonamide is then reacted with propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: Propanoic acid and 2-[(4-Methylbenzene-1-sulfonyl)amino]octanol.

    Oxidation: 4-Methylbenzenesulfonic acid derivative.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The ester linkage allows for the controlled release of the active sulfonamide moiety in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate: Similar structure but with a benzoate ester instead of a propanoate ester.

    2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate: Similar structure but with an acetate ester.

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate is unique due to its specific ester linkage, which can influence its hydrolytic stability and biological activity. The propanoate ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

Properties

CAS No.

918943-69-8

Molecular Formula

C18H29NO4S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]octyl propanoate

InChI

InChI=1S/C18H29NO4S/c1-4-6-7-8-9-16(14-23-18(20)5-2)19-24(21,22)17-12-10-15(3)11-13-17/h10-13,16,19H,4-9,14H2,1-3H3

InChI Key

WDJICYNIPRQITK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.